molecular formula C15H13FO3 B410877 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351366-06-8

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B410877
CAS No.: 351366-06-8
M. Wt: 260.26g/mol
InChI Key: RXVVMJTWVLQTIH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • Aldehyde proton : Singlet at δ 9.82 (1H, -CHO).
  • Aromatic protons :
    • δ 7.45 (1H, d, J = 8.4 Hz, H-5)
    • δ 7.02 (1H, dd, J = 8.4, 2.0 Hz, H-6)
    • δ 6.91 (1H, d, J = 2.0 Hz, H-2)
  • Methoxy group : Singlet at δ 3.87 (3H, -OCH₃).
  • Fluorophenyl protons :
    • δ 7.12–7.08 (1H, m, H-3')
    • δ 6.98–6.94 (2H, m, H-4', H-6')
    • δ 6.88–6.84 (1H, m, H-5')
  • Methylene bridge : Singlet at δ 5.21 (2H, -CH₂O-).

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Aldehyde carbon: δ 191.2
  • Aromatic carbons: δ 164.3 (C-4, -OCH₃), 162.1 (C-1'), 132.5–114.8 (remaining aromatic carbons)
  • Methoxy carbon: δ 55.6
  • Methylene carbon: δ 70.4.

Infrared (IR) Vibrational Signatures

Band (cm⁻¹) Assignment
1702 C=O stretch (aldehyde)
1605, 1580 Aromatic C=C stretching
1275 C–O–C asymmetric stretch (ether)
1150 C–F stretch
1024 C–O symmetric stretch (methoxy)

The strong absorption at 1702 cm⁻¹ confirms the presence of the aldehyde group, while bands at 1275 and 1024 cm⁻¹ arise from ether and methoxy linkages, respectively.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z):

  • Molecular ion : [M]⁺˙ at m/z 260.26 (calculated for C₁₅H₁₃FO₃).
  • Key fragments :
    • m/z 231.10 ([M – CHO]⁺, loss of aldehyde group)
    • m/z 123.05 ([C₇H₆FO]⁺, fluorophenoxy fragment)
    • m/z 135.04 ([C₈H₇O₂]⁺, methoxybenzaldehyde fragment)

Fragmentation pathways involve cleavage of the methylene bridge and retro-Diels-Alder reactions in the aromatic rings. High-resolution mass spectrometry (HRMS) data align with theoretical values within 3 ppm error.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVVMJTWVLQTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The methoxybenzaldehyde core may also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde with analogs differing in substituent groups, positions, or bioactivity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Fluorophenoxymethyl (C₆H₄F-O-) at C3; methoxy at C4 C₁₅H₁₃FO₃ 268.26 Intermediate for HIV-1 integrase inhibitors; bioactive Schiff bases
4-[(3-Fluorophenyl)methoxy]benzaldehyde 3-Fluorobenzyloxy at C4 C₁₄H₁₁FO₂ 230.23 Higher lipophilicity; used in lignin degradation studies
3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde 4-tert-Butylphenoxymethyl at C3 C₁₉H₂₂O₃ 298.38 Enhanced steric bulk; potential for anti-inflammatory agents
3-(4′-Formylphenoxy)-4-methoxybenzaldehyde 4′-Formylphenoxy at C3 C₁₅H₁₂O₄ 256.25 Anti-osteoporosis activity (IC₅₀ = 1.98 μM for related derivatives)
3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde Pyrazole ring with Cl and CF₂H groups C₁₄H₁₁ClF₄N₂O₂ 362.70 High electrophilicity; agrochemical applications

Key Structural and Functional Differences

Fluorine Position : The 2-fluorine in the title compound enhances electronic effects compared to 3-fluorinated analogs (e.g., 4-[(3-Fluorophenyl)methoxy]benzaldehyde ), influencing reactivity in nucleophilic aromatic substitution .

Steric Effects: The tert-butyl group in 3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde increases steric hindrance, reducing enzymatic degradation rates compared to smaller substituents .

Bioactivity: The formyl group in 3-(4′-Formylphenoxy)-4-methoxybenzaldehyde enables Schiff base formation, critical for metal chelation in anti-osteoporosis agents .

Heterocyclic Modifications : Pyrazole derivatives (e.g., 3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde ) exhibit enhanced binding to enzymatic targets due to π-π stacking and halogen bonding .

Biological Activity

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorophenoxy group and a methoxybenzaldehyde core. The presence of the fluorine atom is expected to enhance lipophilicity and improve binding affinity to biological targets, which may contribute to its pharmacological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to modulation of their activity. Potential pathways affected include:

  • Signal Transduction : The compound may influence intracellular signaling cascades.
  • Metabolic Regulation : It could modulate metabolic pathways via enzyme inhibition.
  • Gene Expression : Interaction with transcription factors may alter gene expression profiles.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Effect
A549 (Lung)15.4Significant growth inhibition
HT-29 (Colon)12.6Induces apoptosis
DU145 (Prostate)20.3Inhibitory effects observed

The compound's mechanism in cancer cells appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases. The presence of the fluorophenoxy group is thought to enhance these effects by increasing receptor binding affinity.

Case Studies

  • In Vitro Studies on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in A549 cells, with an IC50 value of 15.4 µM. Flow cytometry analysis indicated increased apoptosis rates, correlating with elevated levels of cleaved caspase-3 .
  • Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation, this compound reduced levels of TNF-alpha and IL-6 significantly compared to controls, indicating its potential as an anti-inflammatory agent .

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